molecular formula C17H13F2NO5 B2495235 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE CAS No. 1794883-77-4

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE

Cat. No.: B2495235
CAS No.: 1794883-77-4
M. Wt: 349.29
InChI Key: KFPXIZWYQDQTHL-UHFFFAOYSA-N
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Description

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring and a difluorophenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the difluorophenyl group. These intermediates are then coupled through a series of reactions, including carbamoylation and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE apart is its unique combination of a benzodioxole ring and a difluorophenyl group, which imparts specific chemical reactivity and biological activity not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO5/c18-12-3-1-11(13(19)6-12)7-20-16(21)8-23-17(22)10-2-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPXIZWYQDQTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OCC(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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